molecular formula C11H15BrO B7761197 1-(4-Bromobutoxy)-2-methylbenzene CAS No. 2033-82-1

1-(4-Bromobutoxy)-2-methylbenzene

Cat. No.: B7761197
CAS No.: 2033-82-1
M. Wt: 243.14 g/mol
InChI Key: CHHNKCNFDJFXSP-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-2-methylbenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where a bromobutoxy group is attached to the benzene ring at the first position and a methyl group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromobutoxy)-2-methylbenzene can be synthesized through the reaction of 2-methylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Methylphenol+1,4-DibromobutaneK2CO3,DMFThis compound\text{2-Methylphenol} + \text{1,4-Dibromobutane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-Methylphenol+1,4-DibromobutaneK2​CO3​,DMF​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobutoxy)-2-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding butoxy derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

Major Products Formed

    Nucleophilic Substitution: Formation of 1-(4-hydroxybutoxy)-2-methylbenzene or 1-(4-aminobutoxy)-2-methylbenzene.

    Oxidation: Formation of 1-(4-bromobutoxy)-2-methylbenzoic acid.

    Reduction: Formation of 1-(4-butoxy)-2-methylbenzene.

Scientific Research Applications

1-(4-Bromobutoxy)-2-methylbenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its ability to undergo various chemical modifications.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-2-methylbenzene involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. This reactivity is primarily due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack. The compound can interact with various molecular targets, depending on the functional groups introduced through substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromobutoxy)benzene: Lacks the methyl group at the second position.

    1-(4-Chlorobutoxy)-2-methylbenzene: Contains a chlorine atom instead of a bromine atom.

    1-(4-Bromobutoxy)-4-methylbenzene: The methyl group is at the fourth position instead of the second.

Uniqueness

1-(4-Bromobutoxy)-2-methylbenzene is unique due to the presence of both a bromobutoxy group and a methyl group on the benzene ring

Properties

IUPAC Name

1-(4-bromobutoxy)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-10-6-2-3-7-11(10)13-9-5-4-8-12/h2-3,6-7H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHNKCNFDJFXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406253
Record name 1-(4-bromobutoxy)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2033-82-1
Record name 1-(4-bromobutoxy)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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